![molecular formula C9H15NO2 B13067479 2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid](/img/structure/B13067479.png)
2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-Aminobicyclo[410]heptan-2-yl}acetic acid is a bicyclic amino acid derivative This compound is characterized by its unique bicyclo[410]heptane structure, which imparts distinct chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, reducing the compound to its corresponding amine or alcohol.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as oxo derivatives from oxidation reactions and reduced amines or alcohols from reduction reactions.
Applications De Recherche Scientifique
2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex bicyclic structures, which are valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its unique structure makes it a useful probe for studying enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool for studying molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetic acid: This compound has a similar bicyclic structure but with a different ring system.
2-{2-Aminobicyclo[4.1.0]heptan-2-yl}methanol: This compound differs by having a hydroxyl group instead of a carboxyl group.
Uniqueness
2-{2-Aminobicyclo[410]heptan-2-yl}acetic acid is unique due to its specific bicyclo[410]heptane structure, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
2-(2-amino-2-bicyclo[4.1.0]heptanyl)acetic acid |
InChI |
InChI=1S/C9H15NO2/c10-9(5-8(11)12)3-1-2-6-4-7(6)9/h6-7H,1-5,10H2,(H,11,12) |
Clé InChI |
YLIRZTJSQCWXCW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC2C(C1)(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067396.png)
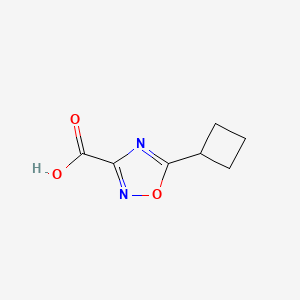
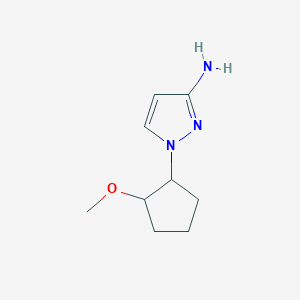
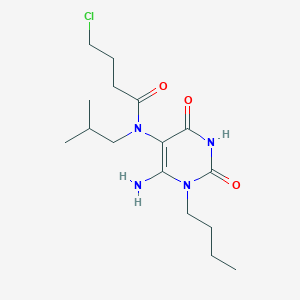

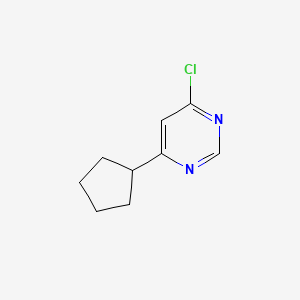
![tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13067423.png)

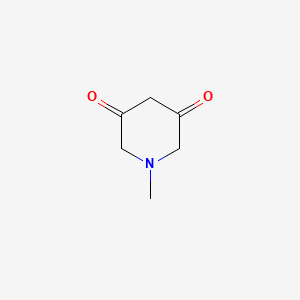
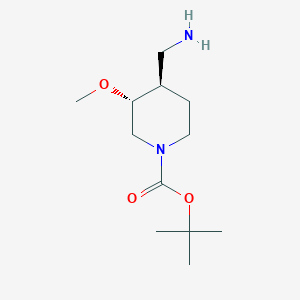
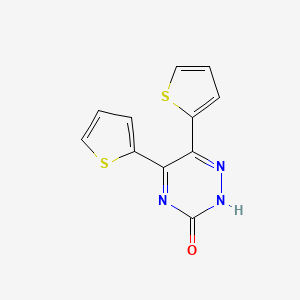
![3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13067451.png)
![(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B13067459.png)

